molecular formula C11H14N2O5S B1415135 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine CAS No. 1325065-26-6

1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine

Cat. No.: B1415135
CAS No.: 1325065-26-6
M. Wt: 286.31 g/mol
InChI Key: HZOLXAZFSIJXGC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.31 g/mol It is characterized by the presence of a pyrrolidine ring attached to a methoxy-nitrobenzenesulfonyl group

Preparation Methods

The synthesis of 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxy-5-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The sulfonyl group can also form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Methoxy-5-nitrobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(2-Methoxy-5-nitrobenzenesulfonyl)morpholine: Contains a morpholine ring, which introduces an oxygen atom into the ring structure.

    1-(2-Methoxy-5-nitrobenzenesulfonyl)pyrrole: Features a pyrrole ring, which is aromatic and planar compared to the non-aromatic pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-18-10-5-4-9(13(14)15)8-11(10)19(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOLXAZFSIJXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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